

Application Notes and Protocols: ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE in Medicinal Chemistry

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Compound of Interest

Compound Name: ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE is a versatile heterocyclic compound that serves as a crucial scaffold in the design and synthesis of novel therapeutic agents. The thiazole ring, a key structural motif, is present in a variety of biologically active compounds, including approved drugs. The 2-phenyl and 4-carboxylate substitutions on the thiazole core provide a unique framework that can be readily modified to optimize pharmacological properties. This document provides an overview of the current and potential applications of **ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE** and its derivatives in medicinal chemistry, along with detailed experimental protocols for their synthesis and biological evaluation.

Key Application Areas

The 2-phenylthiazole-4-carboxylate scaffold has been extensively explored for its potential in various therapeutic areas, primarily focusing on anticancer, antifungal, and enzyme inhibitory activities.

Anticancer Activity

Derivatives of **ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE**, particularly the corresponding carboxamides, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action for some of these compounds is believed to involve the induction of apoptosis through caspase-3 activation.

Quantitative Data Summary: Anticancer Activity of 2-Phenylthiazole-4-Carboxamide Derivatives

Compound ID	Modification on Phenyl Ring	Cancer Cell Line	IC50 (μM)	Reference
4c	p-Nitro	SKNMC (Neuroblastoma)	10.8 ± 0.08	[1]
4d	m-Chloro	Hep-G2 (Hepatocarcinoma) a)	11.6 ± 0.12	[1]
3-fluoro analog	3-Fluoro on arylacetamido	T47D, Caco-2, HT-29	< 10 μg/mL	[2]
Compound 21	3-[(4-acetylphenyl)amino]propanoic acid	A549 (Lung)	5.42	[3]
Compound 22	3-[(4-acetylphenyl)amino]propanoic acid	A549 (Lung)	2.47	[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against human cancer cell lines.

Materials:

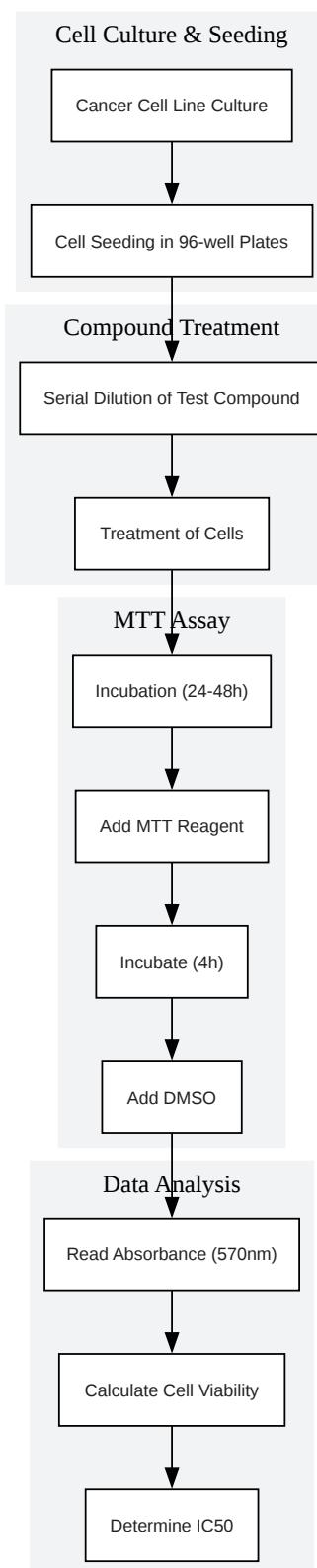
- Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)

- RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plates for another 24-48 hours.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Anticancer Drug Screening

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Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Antifungal Activity

The 2-phenylthiazole scaffold is a key component of several antifungal agents. Derivatives of **ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE** have shown promising activity against various fungal pathogens, including clinically relevant *Candida* and *Cryptococcus* species. The primary mechanism of action for many of these compounds is the inhibition of lanosterol 14 α -demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.

Quantitative Data Summary: Antifungal Activity of Phenylthiazole Derivatives

Compound ID	Fungal Strain	MIC (μ g/mL)	Reference
Compound 1	<i>Candida albicans</i>	0.25 - 2	[4]
Compound 1	<i>Candida auris</i>	0.25 - 2	[4]
Compound 1	<i>Cryptococcus neoformans</i>	0.50	[4]
Compound 1	<i>Aspergillus fumigatus</i>	0.50	[4]
Thiazole derivatives T2, T3, T4	<i>Candida albicans</i> (clinical isolates)	0.008 - 0.98	[5]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Materials:

- Fungal strains (e.g., *Candida albicans*, *Cryptococcus neoformans*)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Test compounds dissolved in DMSO

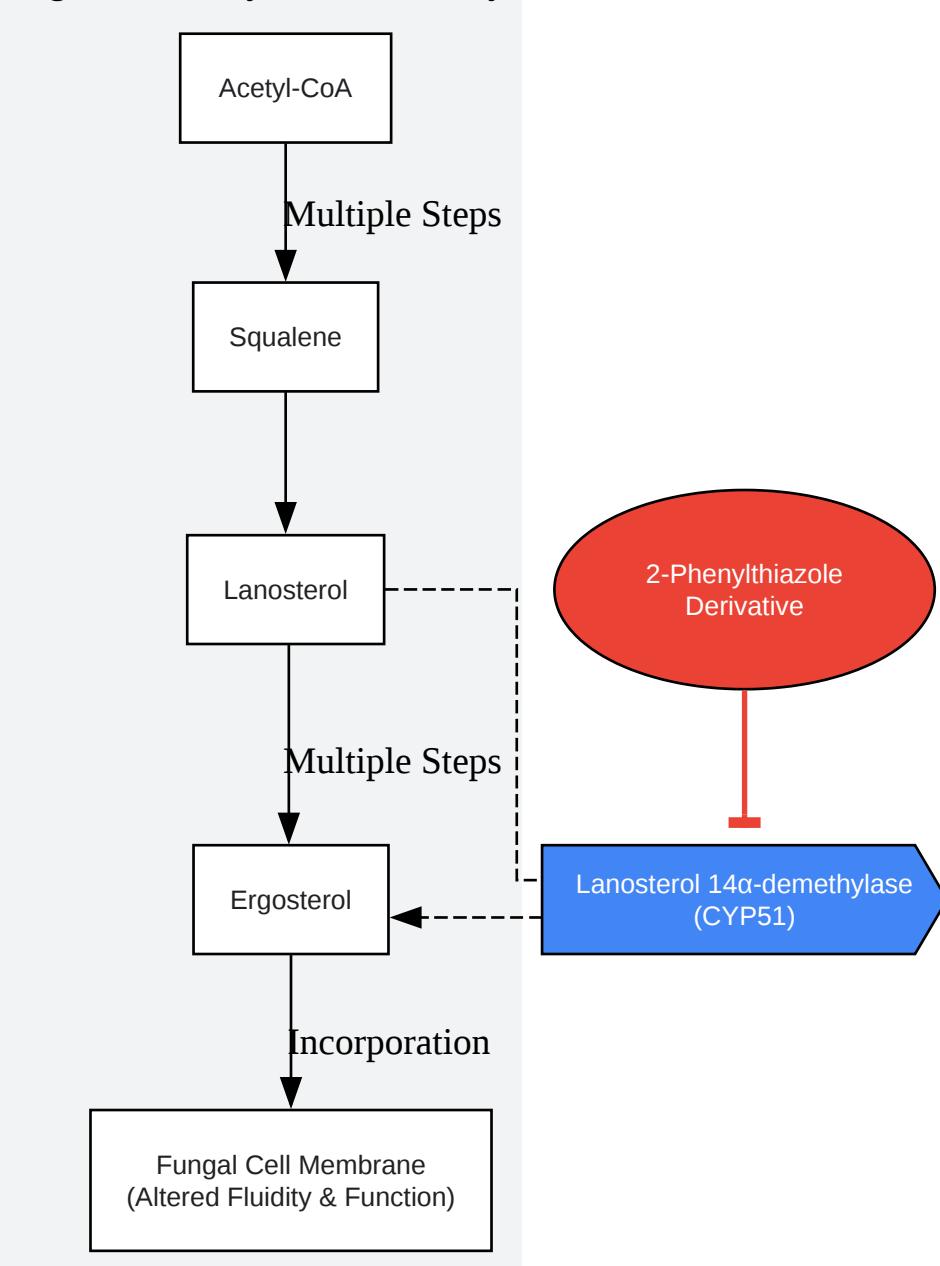
- 96-well microtiter plates
- Spectrophotometer or microplate reader

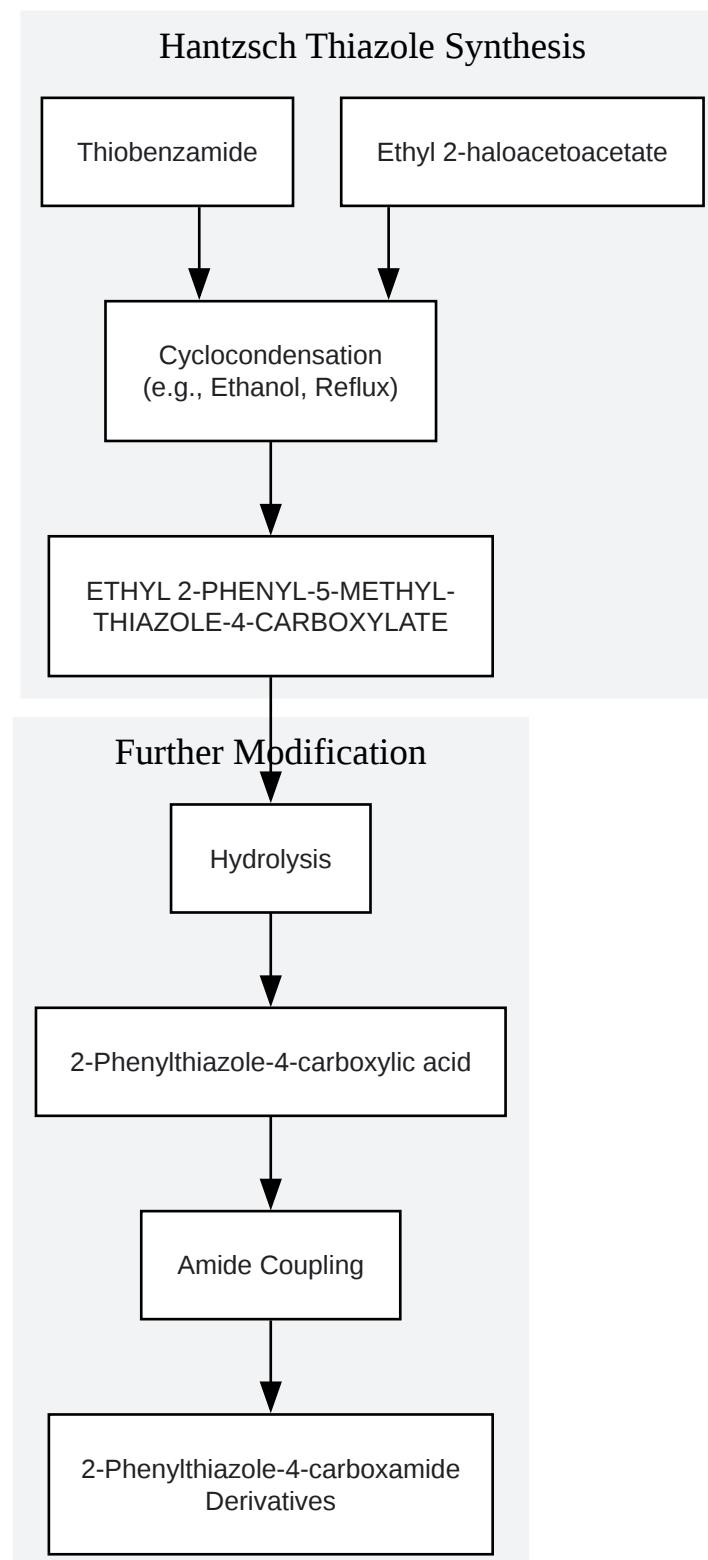
Procedure:

- Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of $0.5\text{-}2.5 \times 10^3$ CFU/mL.
- Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in RPMI-1640 in the 96-well plate.
- Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically $\geq 50\%$ reduction) compared to the growth control, determined visually or by reading the absorbance at 530 nm.

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

Ergosterol Biosynthesis Pathway





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